(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
This compound features a conjugated acrylonitrile backbone tethered to two key moieties:
- Electron-donating 4-(dimethylamino)phenyl group: Enhances electronic delocalization and solvatochromic properties.
- 1-Methyl-1H-benzimidazol-2-yl group: A rigid heterocycle that stabilizes the E-configuration via steric and electronic effects.
The E-configuration is critical for its photophysical behavior, as the planar structure facilitates π-conjugation .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-22(2)16-10-8-14(9-11-16)12-15(13-20)19-21-17-6-4-5-7-18(17)23(19)3/h4-12H,1-3H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTMIOYOSPBKQS-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, commonly referred to as DMAB, is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its effects on various biological systems, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C19H18N4
- Molecular Weight : 302.37 g/mol
- CAS Number : 57319-78-5
Biological Activity Overview
DMAB has been studied for its inhibitory effects on various enzymes and its cytotoxic properties. The following sections detail specific findings related to its biological activity.
1. Enzyme Inhibition
DMAB has shown promising results as an inhibitor of monoamine oxidase (MAO), specifically the MAO-A and MAO-B isoforms.
| Compound | Enzyme Target | IC50 Value (µM) | Type of Inhibition |
|---|---|---|---|
| DMAB | MAO-A | 0.342 | Competitive |
| DMAB | MAO-B | 0.075 | Non-competitive |
*Data derived from enzyme kinetic studies indicate that DMAB acts as a selective inhibitor, with a stronger affinity towards MAO-B compared to MAO-A, suggesting potential applications in treating neurological disorders where these enzymes play a critical role in neurotransmitter metabolism .
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DMAB. The compound was subjected to various concentrations in cell cultures to determine its effects on cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
*Results indicated that DMAB exhibits moderate cytotoxicity at higher concentrations, with significant cell viability reduction observed at concentrations above 50 µM .
3. Case Studies and Research Findings
Several studies have investigated the pharmacological potential of DMAB:
- A study demonstrated that DMAB could effectively inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism was linked to the induction of apoptosis in malignant cells, mediated through oxidative stress pathways .
- Another research highlighted the compound's neuroprotective effects in models of neurodegeneration, where it was shown to mitigate oxidative damage and promote neuronal survival in vitro .
Scientific Research Applications
(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative with a dimethylamino group and a benzo[d]imidazole moiety in its structure. It is investigated in medicinal chemistry and materials science.
Molecular Structure and Properties
The molecular formula of this compound is , and it has a molar mass of approximately 304.39 g/mol. The compound also exhibits geometric isomerism due to the presence of a double bond in the acrylonitrile portion.
Synthesis
this compound can be synthesized by controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Catalysts may also be used to enhance reaction efficiency and selectivity.
Potential Applications
this compound has potential applications in various scientific domains:
- Developing novel pharmaceuticals
- Materials with specific electronic properties
- Antitumor and antimicrobial agents
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Physicochemical Properties
Table 2: Spectral and Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
